
Amopyroquine N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amopyroquine N-Oxide is an organic compound with the molecular formula C20H20ClN3O2 . It is a white crystalline solid and is typically used as a drug intermediate . It is widely used in the synthesis and research of antimalarial drugs .
Synthesis Analysis
The synthesis of Amopyroquine N-Oxide can be achieved by reacting Amopyroquine with perbenzoic acid or peracetic acid in chloroform, followed by crystallization purification . This process is similar to the general method of preparing N-oxides, which involves the oxidation of tertiary amines .Molecular Structure Analysis
The molecular structure of Amopyroquine N-Oxide is characterized by the presence of an N-oxide functional group . This group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .Chemical Reactions Analysis
Amopyroquine N-Oxide, as an N-oxide, can undergo the Cope Elimination reaction . This reaction involves the oxidation of an amine to an intermediate N-oxide, which, when heated, acts as the base in an intramolecular elimination reaction to give a new alkene .Physical And Chemical Properties Analysis
Amopyroquine N-Oxide is a white crystalline solid . It is stable at room temperature and is not easily soluble in water, but it can dissolve in organic solvents . It is a weakly basic substance . The molecular weight of Amopyroquine N-Oxide is 369.84 g/mol .科学的研究の応用
Medicinal Chemistry
Amopyroquine N-Oxide: plays a significant role in medicinal chemistry due to its N-oxide functionality . This group is critical for biomedical applications as it can enhance water solubility, decrease membrane permeability, and reduce immunogenicity . It also has special redox reactivity, which is vital for drug targeting and cytotoxicity. This makes it a valuable component in the development of prodrugs and active pharmaceutical ingredients.
Agriculture
In the agricultural sector, Amopyroquine N-Oxide could be explored for its potential use in nanopesticides . Nanotechnology has been gaining attention for controlled release and targeted transport of pesticides, which can lead to reduced dosage and minimized environmental impact . The compound’s properties could be harnessed to create more efficient and environmentally friendly pest control solutions.
Information Technology
Amopyroquine N-Oxide: may find applications in information technology, particularly in the field of proteomics research . Its molecular structure could be utilized in the development of new materials for data storage or signal processing, leveraging its unique chemical properties.
Biomedical Applications
The N-oxide group in Amopyroquine N-Oxide is known for its importance in biomedical applications. It can provide crucial properties like water solubility or decreased membrane permeability, which are essential in drug formulation and delivery systems . This compound could be used in designing more effective drug delivery mechanisms that target specific cells or tissues.
Optical Electronics
In the realm of optical electronics , Amopyroquine N-Oxide could be investigated for its potential use in the development of semiconducting materials . Its molecular structure might contribute to advancements in the creation of components for optoelectronic devices, such as sensors or light-emitting diodes .
Catalysis
Amopyroquine N-Oxide: could serve as a catalyst or a catalyst support in various chemical reactions. Its structure may provide a large surface area and unique catalytic properties that could enhance reaction rates and selectivity in processes such as organic synthesis and environmental remediation .
Environmental Applications
The compound’s potential for environmental applications is vast. It could be used in water purification systems , air quality improvement , and even in the development of materials that help in environmental remediation . Its chemical properties might be beneficial in removing contaminants and pollutants from natural resources.
Energy Sector
Lastly, Amopyroquine N-Oxide could find applications in the energy sector . Its properties might be useful in the development of materials for energy storage devices , such as batteries and supercapacitors, or as part of solar energy systems . The compound could contribute to the creation of more efficient and sustainable energy solutions.
作用機序
Target of Action
Amopyroquine N-Oxide is a non-polar potential metabolite of Amopyroquine . The primary target of Amopyroquine N-Oxide and other heteroaromatic N-oxides is NAD(P)H:Quinone Oxidoreductase (NQO1) . NQO1 is an enzyme that plays a crucial role in protecting cells from oxidative damage and stress .
Mode of Action
The mode of action of Amopyroquine N-Oxide involves its interaction with NQO1. The compound is thought to exert its effects through bioreductive activation and free radical generation . This interaction leads to changes in the cellular environment, potentially influencing various biochemical pathways.
Biochemical Pathways
The interaction of Amopyroquine N-Oxide with NQO1 affects the metabolic pathway of denitrification . This pathway involves the anaerobic and microaerobic respiration of nitrates and nitrites, which produces N2O, NO, and molecular nitrogen . The compound’s action can lead to the production of reactive oxygen species, contributing to its cytotoxic effects .
Pharmacokinetics
Amopyroquine, from which Amopyroquine N-Oxide is derived, is poorly metabolized and is excreted mainly in the bile . This suggests that Amopyroquine N-Oxide may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The understanding of the pharmacokinetics of 4-aminoquinolines, the class of compounds to which Amopyroquine belongs, has led to improvements in empirically defined therapeutic regimens .
Result of Action
Given its interaction with nqo1 and its role in the denitrification pathway, it is likely that the compound’s action results in changes in cellular redox status and potentially cytotoxic effects .
特性
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-[(1-oxidopyrrolidin-1-ium-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24(26)9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCOGSMGGJRHOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+](C1)(CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675613 |
Source


|
| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-[(1-oxo-1lambda~5~-pyrrolidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amopyroquine N-Oxide | |
CAS RN |
172476-17-4 |
Source


|
| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-[(1-oxo-1lambda~5~-pyrrolidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

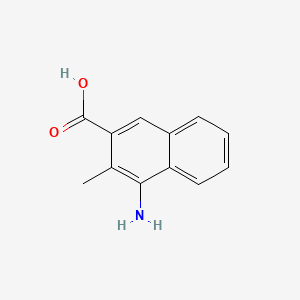
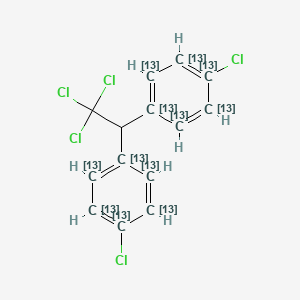
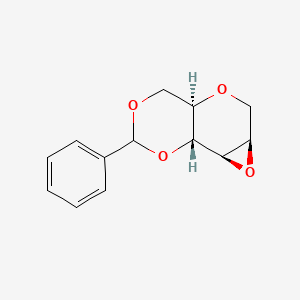
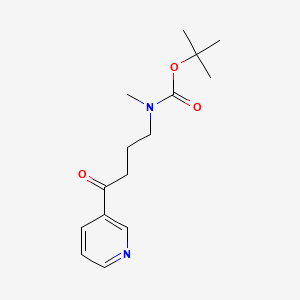
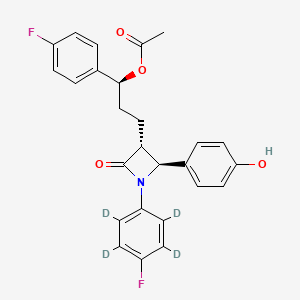
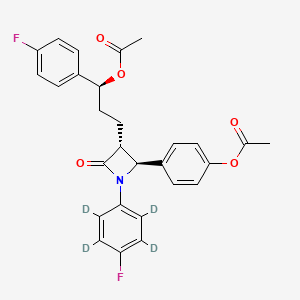
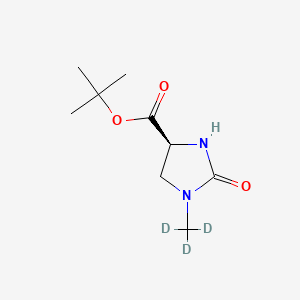
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)




